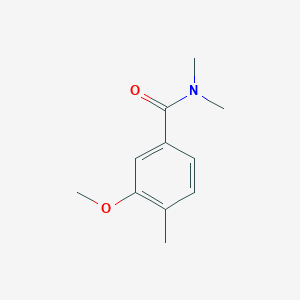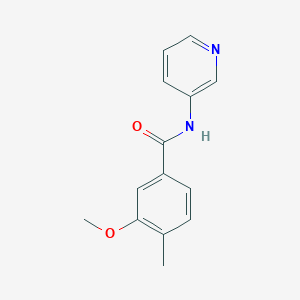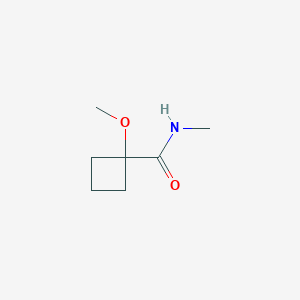
3-methoxy-N,N,4-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methoxy-N,N,4-trimethylbenzamide, also known as MTB, is a synthetic compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 3-methoxy-N,N,4-trimethylbenzamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and acetylcholine. 3-methoxy-N,N,4-trimethylbenzamide has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-methoxy-N,N,4-trimethylbenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to enhance memory and learning in animal models, and may have potential as a cognitive enhancer in humans. 3-methoxy-N,N,4-trimethylbenzamide has also been found to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. Additionally, 3-methoxy-N,N,4-trimethylbenzamide has been found to have antioxidant properties, which may be beneficial in preventing oxidative damage in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methoxy-N,N,4-trimethylbenzamide in lab experiments is its ability to enhance memory and learning in animal models. This can be useful in studies that require animals to learn and remember certain tasks. Additionally, 3-methoxy-N,N,4-trimethylbenzamide has been found to have neuroprotective effects, which may be beneficial in studies of neurodegenerative diseases. However, one limitation of using 3-methoxy-N,N,4-trimethylbenzamide in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research on 3-methoxy-N,N,4-trimethylbenzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-methoxy-N,N,4-trimethylbenzamide and its effects on neurotransmitter systems in the brain. Finally, more studies are needed to explore the potential side effects and safety profile of 3-methoxy-N,N,4-trimethylbenzamide in humans.
Méthodes De Synthèse
3-methoxy-N,N,4-trimethylbenzamide can be synthesized using a variety of methods, including the reaction of 3-methoxybenzoic acid with N,N,4-trimethyl-1,2-ethanediamine in the presence of a dehydrating agent. Other methods include the reaction of 3-methoxybenzoyl chloride with N,N,4-trimethyl-1,2-ethanediamine or the reaction of 3-methoxybenzoic acid with N,N,4-trimethyl-1,2-ethanediamine in the presence of a coupling agent.
Applications De Recherche Scientifique
3-methoxy-N,N,4-trimethylbenzamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a variety of effects on the central nervous system, including the ability to enhance memory and learning. 3-methoxy-N,N,4-trimethylbenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
3-methoxy-N,N,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-6-9(7-10(8)14-4)11(13)12(2)3/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGZXVKEVLPIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N,N,4-trimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)



![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)

![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![2-[benzyl(methyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B7465639.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)

![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)
